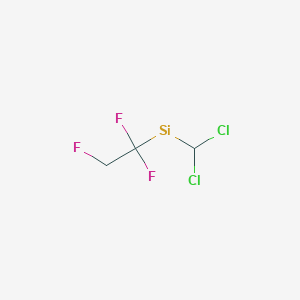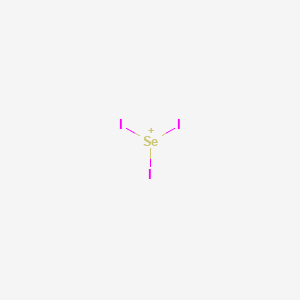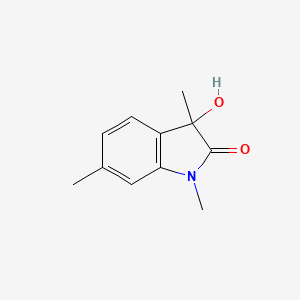
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxy-1,3,6-trimethylindole with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, influencing biochemical processes. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole)
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61110-62-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-1,3,6-trimethylindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)12(3)10(13)11(8,2)14/h4-6,14H,1-3H3 |
InChI Key |
YCCWKHMKUXNBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


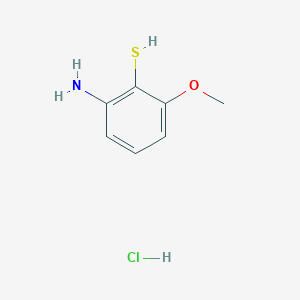
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
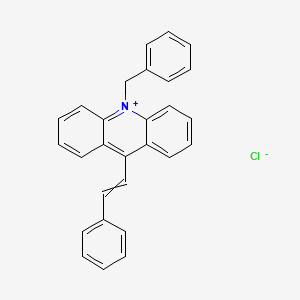
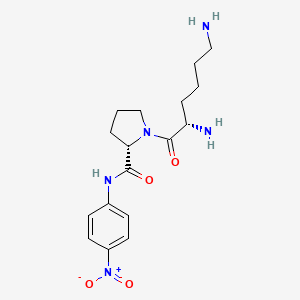
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)

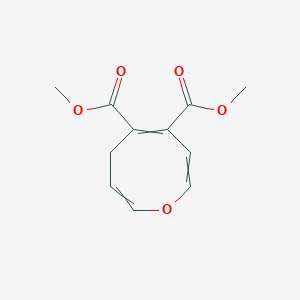
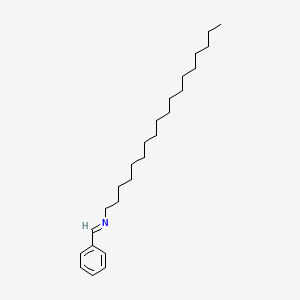

![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)
